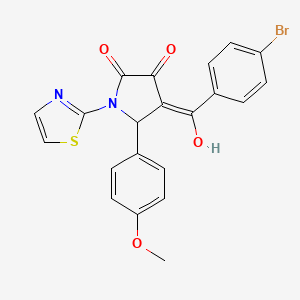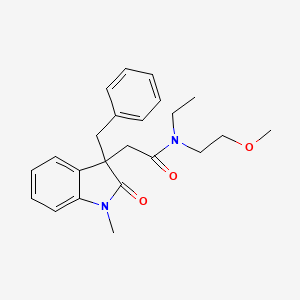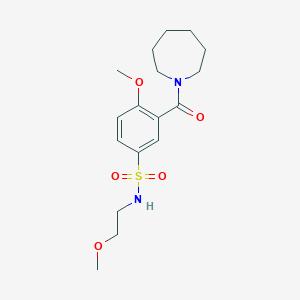![molecular formula C14H19N3O B5442278 [2-(1-butyl-1H-benzimidazol-2-yl)ethyl]formamide](/img/structure/B5442278.png)
[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]formamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of [2-(1-butyl-1H-benzimidazol-2-yl)ethyl]formamide is not fully understood. However, studies have suggested that it inhibits the growth of cancer cells by inducing apoptosis. It has been found to activate caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]formamide has been found to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells by inducing apoptosis. It has also been found to exhibit strong fluorescence properties, making it suitable for use in optoelectronic devices.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of [2-(1-butyl-1H-benzimidazol-2-yl)ethyl]formamide for lab experiments include its potential as an anticancer agent, luminescent material, and catalyst for various organic reactions. However, its limitations include its toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
For research on [2-(1-butyl-1H-benzimidazol-2-yl)ethyl]formamide include its potential as a therapeutic agent for various types of cancer, its use as a luminescent material in optoelectronic devices, and its potential as a catalyst for various organic reactions. Further studies are also needed to fully understand its mechanism of action and to determine its toxicity levels in vivo.
Métodos De Síntesis
[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]formamide can be synthesized using different methods, including the reaction of 2-(1-butyl-1H-benzimidazol-2-yl)ethanamine with formic acid. The reaction is carried out under reflux conditions in the presence of a catalyst such as acetic anhydride. The product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]formamide has been found to have potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis. In materials science, this compound has been studied for its potential as a luminescent material. It has been found to exhibit strong fluorescence properties, making it suitable for use in optoelectronic devices. In catalysis, this compound has been studied for its potential as a catalyst for various organic reactions.
Propiedades
IUPAC Name |
N-[2-(1-butylbenzimidazol-2-yl)ethyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-2-3-10-17-13-7-5-4-6-12(13)16-14(17)8-9-15-11-18/h4-7,11H,2-3,8-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALDIMQYVZYXAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1CCNC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}acetamide](/img/structure/B5442198.png)

![N-(4-acetylphenyl)-4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5442211.png)

![4-benzyl-3-ethyl-1-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5442223.png)
![N,2-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5442228.png)
![N-methyl-N'-[(4-methylphenyl)sulfonyl]-N-phenylbenzenecarboximidamide](/img/structure/B5442243.png)
![ethyl 1-[2-(2-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5442247.png)

![N~1~-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-N~3~-(methylsulfonyl)-beta-alaninamide](/img/structure/B5442266.png)
![N-isobutyl-2-methyl-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5442270.png)
![3-[4-(dimethylamino)phenyl]-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylonitrile](/img/structure/B5442288.png)

